molecular formula C18H18N2O2S B11552803 Benzyl [(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetate

Benzyl [(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetate

Cat. No.: B11552803
M. Wt: 326.4 g/mol
InChI Key: ZSWOUTDLQPMOQB-UHFFFAOYSA-N
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Description

BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a chemical compound with the molecular formula C18H18N2O2S It is known for its unique structure, which includes a benzyl group, a cyano group, and a trimethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves the reaction of benzyl 2-bromoacetate with 3-cyano-4,5,6-trimethylpyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the trimethylpyridinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]PROPIONATE
  • BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]BUTYRATE
  • BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]VALERATE

Uniqueness

The uniqueness of BENZYL 2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the trimethylpyridinyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C18H18N2O2S/c1-12-13(2)16(9-19)18(20-14(12)3)23-11-17(21)22-10-15-7-5-4-6-8-15/h4-8H,10-11H2,1-3H3

InChI Key

ZSWOUTDLQPMOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)OCC2=CC=CC=C2)C#N)C

Origin of Product

United States

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